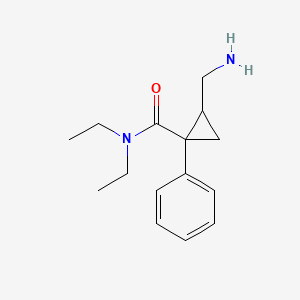

(1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

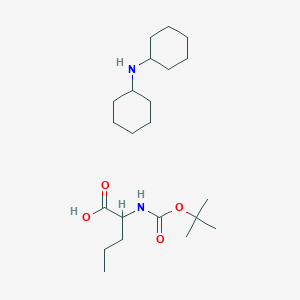

The industrial preparation of midalcipran involves several key steps. One common method starts with the condensation of (Z)-1-phenyl-1-diethylaminocarbonyl-2-(bromomethyl)cyclopropane with hexamethylenetetramine in an organic solvent to form the corresponding hexaminium salt. This salt is then hydrolyzed in an acidic medium to yield (Z)-1-phenyl-1-diethylaminocarbonyl-2-(aminomethyl)cyclopropane hydrochloride .

Industrial Production Methods

The industrial process for producing midalcipran typically involves the use of large-scale reactors and specific reaction conditions to ensure high yield and purity. The process includes the use of ethanol and hydrochloric acid solutions in controlled environments .

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the functional groups in midalcipran, leading to different products.

Substitution: Substitution reactions, particularly involving the amino group, are common in the synthesis and modification of midalcipran.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents such as halogens and alkylating agents are used in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of midalcipran, which can have different pharmacological properties .

Wissenschaftliche Forschungsanwendungen

(1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide has a wide range of scientific research applications:

Chemistry: Used as a model compound in studying SNRI mechanisms and reactions.

Biology: Investigated for its effects on neurotransmitter systems and receptor interactions.

Medicine: Primarily used in the treatment of fibromyalgia and major depressive disorder. .

Industry: Used in the pharmaceutical industry for the development of new SNRI drugs and formulations.

Wirkmechanismus

(1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This action helps alleviate symptoms of depression and fibromyalgia. The molecular targets include serotonin and norepinephrine transporters, and the pathways involved are primarily related to neurotransmitter regulation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Desipramine: Another SNRI with a different chemical structure but similar pharmacological effects.

Imipramine: A tricyclic antidepressant that also inhibits serotonin and norepinephrine reuptake.

Fluvoxamine: A selective serotonin reuptake inhibitor (SSRI) with different selectivity compared to midalcipran

Uniqueness

(1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide is unique due to its balanced inhibition of both serotonin and norepinephrine reuptake, which is not commonly seen in other SNRIs. This balanced inhibition is thought to contribute to its effectiveness in treating fibromyalgia and major depressive disorder .

Eigenschaften

Key on ui mechanism of action |

The dual ability for milnacipran to inhibit the reuptake of both serotonin (5HT) and norepinephrine (NE) facilitates its treatment of both fibromyalgia and major depressive disorder (MDD). In particular, it is generally believed that 5HT and NE participate in the modulation of endogenous analgesic mechanisms by way of the descending inhibitory pain pathways in the brain and spinal cord. Although the specific mechanism of action remains unclear, some studies have proposed that low levels of 5HT may be associated with increased sensitivity to pain - a condition that could subsequently be improved by milnacipran's capacity to enhance the presence of 5HT by inhibiting its reuptake via serotonin transporters at synaptic clefts. Furthermore, in the CNS it is also generally believed that NE released from descending pathways can mitigate pain sensations via eliciting inhibitory effects on alpha-2A-adrenoceptors on central terminals of primary afferent nociceptors, by direct alpha-2-adrenergic action on pain-relay neurons, and by alpha-1-adrenoceptor-mediated activation of inhibitory interneurons. Such NE pain mitigation is consequently also enhanced by milnacipran's ability to enhance the presence of NE by inhibiting its reuptake via norepinephrine transporters at synaptic clefts. Concurrently, milnacipran's capacity to inhibit the reuptake of both 5HT and NE also facilitates its treatment of MDD. Given the monoamine hypothesis' assertion that decreased 5HT can be associated with anxiety, obsessions, compulsions, and decreased NE can result in lowered alertness, energy, attention, and general interest in life, it is proposed that milnacipran's basic activities as a serotonin and norepinephrine reuptake inhibitor could assist in treating such symptoms of MDD by increasing the presence of both 5HT and NE in the body by inhibiting their reuptake. |

|---|---|

CAS-Nummer |

136090-84-1 |

Molekularformel |

C15H22N2O |

Molekulargewicht |

246.35 g/mol |

IUPAC-Name |

2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide |

InChI |

InChI=1S/C15H22N2O/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11,16H2,1-2H3 |

InChI-Schlüssel |

GJJFMKBJSRMPLA-UHFFFAOYSA-N |

SMILES |

CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2 |

Kanonische SMILES |

CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2 |

melting_point |

179°C |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

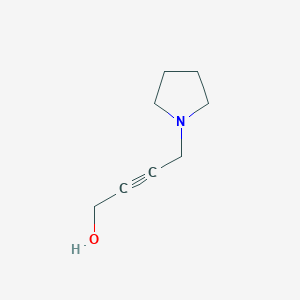

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Furan-2-yl)-5-(methylsulfanyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B8796865.png)

![cis-tert-butyl N-[3-(methanesulfonyloxy)cyclobutyl]carbamate](/img/structure/B8796887.png)

![[1,2,5]Thiadiazolo[3,4-d]pyrimidin-7-amine](/img/structure/B8796888.png)

![Benzo[d][1,3]dioxol-5-ylmethanamine hydrochloride](/img/structure/B8796896.png)

![tert-Butyl 2-benzyl-4-oxo-5,6,8,9-tetrahydro-3H-pyrimido[4,5-d]azepine-7(4H)-carboxylate](/img/structure/B8796912.png)